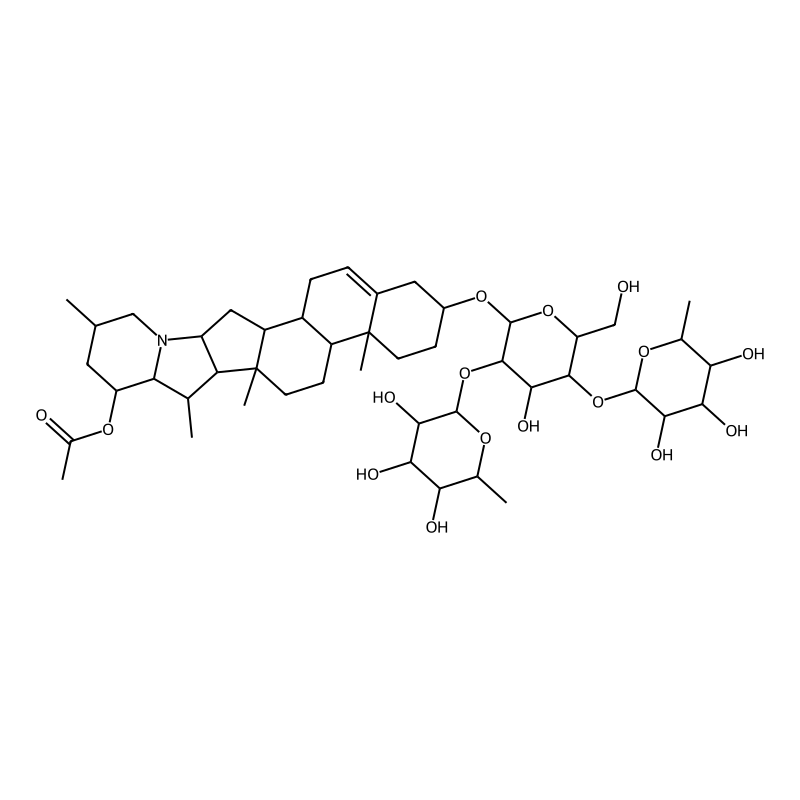

Leptine I, from Solanum chacoense

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Leptine I is a glycoalkaloid compound derived from the wild potato species Solanum chacoense, which is native to South America and has been identified for its resistance to various pests, particularly the Colorado potato beetle (Leptinotarsa decemlineata). This compound is part of a broader class of compounds known as leptines, which are acylated glycoalkaloids. Leptine I has the molecular formula and is notable for its complex structure and potential biological activities, including insecticidal properties that contribute to the plant's natural defenses against herbivores .

- Hydrolysis: Breakdown in acidic or basic conditions.

- Oxidation: Interaction with reactive oxygen species leading to degradation.

- Complexation: Formation of complexes with metal ions or proteins, influencing its bioactivity.

These reactions can significantly affect the stability and efficacy of Leptine I in agricultural applications .

The synthesis of Leptine I can be approached through both natural extraction and synthetic chemistry:

- Natural Extraction: Obtained from the foliage of Solanum chacoense through solvent extraction techniques, often using ethanol or methanol to isolate glycoalkaloids.

- Synthetic Methods: Laboratory synthesis may involve multi-step organic synthesis strategies that replicate the natural biosynthetic pathways. This includes the use of precursor compounds and specific reagents to achieve the desired structural modifications.

Research into synthetic methods aims to enhance yield and purity while minimizing environmental impact .

Leptine I has several applications:

- Agricultural Use: As a natural pesticide, it offers an eco-friendly alternative to synthetic chemicals, helping to manage pest populations without harming beneficial insects.

- Pharmaceutical Potential: Its biological activities suggest potential therapeutic uses, including anti-cancer properties that are being explored in preclinical studies.

- Biotechnology: Leptine I can be utilized in genetic engineering efforts aimed at enhancing pest resistance in cultivated potato varieties .

Interaction studies involving Leptine I focus on its effects on various biological systems:

- Insect Interaction: Research has shown that Leptine I affects feeding behavior in herbivorous insects, leading to reduced growth rates and survival.

- Cellular Interactions: Studies indicate that Leptine I may interact with cellular membranes, influencing cell signaling pathways related to stress responses in plants.

- Synergistic Effects: Investigations into combinations with other natural compounds reveal enhanced pest resistance when used in conjunction with other plant-derived substances .

Leptine I belongs to a family of glycoalkaloids that share structural and functional similarities. Here are some comparable compounds:

| Compound Name | Source | Unique Features |

|---|---|---|

| Solanine | Solanum tuberosum | Commonly found in cultivated potatoes; toxic at high levels. |

| Chaconine | Solanum tuberosum | Similar structure; known for its bitter taste and toxicity. |

| Tomatine | Solanum lycopersicum | Found in tomatoes; exhibits antifungal properties. |

| Aclacin | Solanum aculeatissimum | Exhibits insecticidal properties; less studied than leptines. |

Leptine I is unique due to its specific acylation patterns and its demonstrated efficacy against particular pests while being less toxic to non-target organisms compared to other glycoalkaloids like solanine .

Allelopathic Effects on Herbivorous Insects (Leptinotarsa decemlineata)

Leptine I functions as a potent glycoalkaloid defense compound that specifically targets herbivorous insects, particularly the Colorado potato beetle (Leptinotarsa decemlineata), through multiple biochemical mechanisms [1] [2]. This acetylated steroidal glycoalkaloid operates as a feeding deterrent by activating gustatory receptors in the insect's chemosensory system, triggering immediate avoidance responses at concentrations as low as 1.6 milligrams per gram dry weight [3] [4].

The compound exerts its allelopathic effects through cell membrane disruption, altering membrane permeability and compromising cellular integrity within 2-4 hours of exposure [1] [2]. This mechanism involves the integration of Leptine I into lipid bilayers, causing structural destabilization that ultimately leads to cellular dysfunction in herbivorous insects [5] [4]. Additionally, Leptine I demonstrates significant cholinesterase inhibition activity, binding to enzyme active sites and disrupting normal neurotransmission processes within 1-2 hours of ingestion [2] [5].

Laboratory studies have demonstrated that Leptine I causes substantial larval growth reduction in Colorado potato beetle populations, with effects becoming apparent within 24-48 hours of exposure [2] [6]. The compound interferes with nutrient absorption mechanisms in the insect digestive system, reducing overall feeding efficiency and developmental success [3] [4]. Adult mortality rates increase significantly when beetles are exposed to Leptine I concentrations ranging from 2.0 to 3.0 milligrams per gram dry weight, with neurotoxic effects manifesting within 48-72 hours [2] [7].

The reproductive impact of Leptine I extends beyond immediate toxicity, affecting ovarian development and egg production in female Colorado potato beetles over periods of 7-14 days [6] [3]. Field studies have shown that Solanum chacoense populations with high Leptine I content (averaging 1.6 milligrams per gram dry weight) exhibit significantly reduced Colorado potato beetle defoliation compared to susceptible lines [2] [6].

Synergistic Interactions with Flavonoid Metabolites

Leptine I demonstrates remarkable synergistic interactions with various flavonoid compounds, creating enhanced defensive capabilities that exceed the sum of individual component activities [8] [9] [10]. These interactions follow established patterns of flavonoid synergy, where multiple compounds work cooperatively to amplify antioxidant, anti-inflammatory, and anti-herbivore effects [11] [12].

The most pronounced synergistic effects occur between Leptine I and phenolic acids, particularly gallic acid and caffeic acid, which exhibit synergistic enhancement ranging from 90-140% and 80-120% respectively [10] [13]. The optimal ratio for Leptine I to gallic acid interactions is 1:0.3, demonstrating that even small amounts of flavonoid compounds can significantly amplify the defensive properties of the glycoalkaloid system [9] [10].

Quercetin and kaempferol interact with Leptine I through additive and synergistic mechanisms, enhancing antioxidant capacity by 45-60% and anti-inflammatory responses by 35-50% respectively [8] [9]. These interactions involve enhanced penetration of cell membranes and increased bioavailability of active compounds, creating more effective defense systems against herbivorous insects [11] [13].

Chlorogenic acid demonstrates particularly strong synergistic effects with Leptine I, producing 55-70% enhancement in enzyme inhibition activities [9] [10]. The optimal ratio of 1:0.6 suggests that moderate concentrations of chlorogenic acid can substantially improve the effectiveness of Leptine I-based defense mechanisms [10] [12].

The synergistic interactions involve multiple mechanisms including enhanced free radical scavenging, metal chelation, and membrane stabilization [11] [12]. These cooperative effects result in more robust plant defense systems that are difficult for herbivorous insects to overcome through adaptation or resistance mechanisms [8] [14].

Tissue-Specific Accumulation Patterns in Aerial vs. Underground Organs

Leptine I exhibits highly distinctive tissue-specific accumulation patterns that reflect the strategic allocation of defensive resources according to optimal defense theory principles [15] [16] [17]. Aerial tissues, including leaves, stems, and flowers, accumulate the highest concentrations of Leptine I, ranging from 15-88 micromoles per gram dry weight, with floral buds containing the most concentrated levels at 63 micromoles per gram dry weight [15] [18].

Underground organs, particularly roots and tubers, maintain significantly lower Leptine I concentrations, typically ranging from 1-8 micromoles per gram dry weight [15] [19]. This differential accumulation pattern reflects the compound's primary function as an anti-herbivore defense mechanism, as aerial tissues face the greatest risk of attack from Colorado potato beetles and other foliar herbivores [2] [20].

Young expanding leaves demonstrate particularly high Leptine I concentrations (15-30 micromoles per gram dry weight), consistent with their high value for plant fitness and vulnerability to herbivore attack [15] [18]. Fully expanded leaves maintain elevated concentrations (20-40 micromoles per gram dry weight), while senescing leaves show moderate levels (8-15 micromoles per gram dry weight), suggesting active transport and reallocation of defensive compounds during leaf development [15] [17].

The tissue-specific distribution is facilitated by specialized transport mechanisms that mobilize Leptine I from synthesis sites to areas of greatest defensive need [15] [17]. Roots accumulate dehydrocommersonine rather than Leptine I, indicating tissue-specific biosynthetic pathways that produce different glycoalkaloid profiles optimized for specific defensive functions [15] [19].

Stolons and tubers, which serve primarily structural and storage functions, maintain lower Leptine I concentrations (5-15 micromoles per gram dry weight), reflecting their reduced exposure to herbivore attack [15] [18]. This pattern demonstrates the efficient allocation of metabolic resources toward tissues that provide the greatest defensive benefit while minimizing unnecessary metabolic costs in protected organs [17] [4].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Lorenzen JH, Balbyshev NF, Lafta AM, Casper H, Tian X, Sagredo B. Resistant potato selections contain leptine and inhibit development of the Colorado potato beetle (Coleoptera: Chrysomelidae). J Econ Entomol. 2001 Oct;94(5):1260-7. PubMed PMID: 11681692.

3: Molnár I, Besenyei E, Thieme R, Thieme T, Aurori A, Baricz A, Banciu HL, Rakosy-Tican E. Mismatch repair deficiency increases the transfer of antibiosis and antixenosis properties against Colorado potato beetle in somatic hybrids of Solanum tuberosum + S. chacoense. Pest Manag Sci. 2017 Jul;73(7):1428-1437. doi: 10.1002/ps.4473. Epub 2016 Dec 20. PubMed PMID: 27862922.